molecular formula C4H6N2O3S B12576951 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione CAS No. 600718-40-9

6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione

Cat. No.: B12576951
CAS No.: 600718-40-9
M. Wt: 162.17 g/mol
InChI Key: ZAVMYOXCENQZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiourea derivative with a suitable carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism by which 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione exerts its effects depends on its specific interactions with molecular targets These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione include other thiadiazine derivatives, such as:

  • 1,2,6-Thiadiazine-1,1-dioxide
  • 1,2,6-Thiadiazine-1,1,3-trione
  • 6-Methyl-1,2,6-thiadiazine-1,1-dioxide

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the lambda6 sulfur atom

Properties

CAS No.

600718-40-9

Molecular Formula

C4H6N2O3S

Molecular Weight

162.17 g/mol

IUPAC Name

6-methyl-1,1-dioxo-1,2,6-thiadiazin-3-one

InChI

InChI=1S/C4H6N2O3S/c1-6-3-2-4(7)5-10(6,8)9/h2-3H,1H3,(H,5,7)

InChI Key

ZAVMYOXCENQZOG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)NS1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.